Discovery and isolation of Bagremycin B from Streptomyces sp. Tü 4128
Discovery and isolation of Bagremycin B from Streptomyces sp. Tü 4128
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Bagremycin B, a bioactive secondary metabolite produced by Streptomyces sp. Tü 4128. This document details the experimental protocols for fermentation, extraction, and purification, presents key quantitative data, and visualizes the associated biological pathways and workflows.
Introduction
Bagremycin A and B are novel antibiotics first isolated from the culture filtrate of Streptomyces sp. Tü 4128.[1] These compounds are phenol esters of 3-amino-4-hydroxybenzoic acid with a derivative of p-coumaric acid.[1] Bagremycin B, structurally identified as 4-vinylphenyl-3-N-acetyl-4-hydroxy-benzoate, has demonstrated notable activity against Gram-positive bacteria and the necrotrophic fungus Botrytis cinerea.[2] The biosynthetic gene cluster responsible for bagremycin production has been identified, revealing a unique regulatory mechanism where the pathway can be shunted towards the production of either bagremycin antibiotics or ferroverdin iron chelators, depending on iron availability.[3] This guide serves as a comprehensive resource for researchers interested in the natural product chemistry, biosynthesis, and potential therapeutic applications of Bagremycin B.
Physicochemical and Biological Properties
Bagremycin B possesses distinct chemical features and biological activities that make it a compound of interest for further research and development.
Physicochemical Data
The following table summarizes the key physicochemical properties of Bagremycin B.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₅NO₄ | [2] |
| Molecular Weight | 297.31 g/mol | [2] |
| Mass Spectrometry | m/z = 297 [M+H]⁺, 296 [M-H]⁻ | [2] |
| Structure | 4-vinylphenyl-3-N-acetyl-4-hydroxy-benzoate | [2] |
Biological Activity
Bagremycin B exhibits a moderate spectrum of activity, with particular potency against certain fungal pathogens. The Minimum Inhibitory Concentration (MIC) values for Bagremycin B against selected microorganisms are presented below.
| Test Organism | Type | MIC (µg/mL) | Reference |
| Bacillus subtilis DSM10 | Gram-positive Bacteria | Not specified, but active | [2] |
| Streptomyces viridochromogenes Tü 57 | Gram-positive Bacteria | Not specified, but active | [2] |
| Arthrobacter aurescens DSM 20166 | Gram-positive Bacteria | Not specified, but active | [2] |
| Botrytis cinerea Tü 157 | Fungus | Not specified, but active | [2] |
| Candida albicans Tü 164 | Fungus | Weakly active | [2] |
Experimental Protocols
This section provides detailed methodologies for the cultivation of Streptomyces sp. Tü 4128 and the subsequent isolation of Bagremycin B.
Fermentation of Streptomyces sp. Tü 4128
A nutrient-rich complex medium is used for the production of bagremycins in both shaking flask and batch fermenter cultures.[2]
| Component | Concentration (% w/v) |
| Glucose | 1.0 |
| Glycerol | 1.0 |
| Starch | 1.0 |
| Corn Steep Powder | 0.25 |
| Peptone | 0.5 |
| Yeast Extract | 0.2 |
| Sodium Chloride (NaCl) | 0.1 |
| Calcium Carbonate (CaCO₃) | 0.3 |
For laboratory-scale production, cultures are incubated in a shaking incubator. For larger-scale production, batch fermenters are utilized.
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Shaking Flask Culture:
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Batch Fermentation (20-Liter Scale):
Extraction and Isolation of Bagremycin B
The following protocol outlines the steps for extracting and purifying Bagremycin B from the fermentation broth.
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Cell Separation: Centrifuge the whole culture broth at 8000 rpm for 15 minutes at 4°C to separate the supernatant from the biomass.[3]
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pH Adjustment: Adjust the pH of the supernatant to 5.0 using HCl. This will cause some precipitation.[3]
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Removal of Precipitates: Centrifuge the pH-adjusted supernatant to remove any flocculent precipitates.[3]
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Solvent Extraction: Extract the clarified supernatant three times with an equal volume of ethyl acetate.[3]
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Concentration: Combine the ethyl acetate fractions and concentrate under reduced pressure to yield the crude extract.
The crude extract is subjected to High-Performance Liquid Chromatography (HPLC) for the purification of Bagremycin B. While specific preparative HPLC parameters for Bagremycin B are not detailed in the primary literature, a general approach based on methods for similar natural products is as follows:
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Column: A reversed-phase C18 column is suitable for the separation of bagremycins.
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Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape.
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Detection: A UV detector set at a wavelength between 280-320 nm is appropriate, as the bagremycins contain chromophores that absorb in this range.
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Fraction Collection: Fractions are collected based on the elution profile, and those corresponding to the peak for Bagremycin B are pooled.
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Final Purification: The pooled fractions can be concentrated and may require a second, isocratic HPLC step to achieve high purity.
Structure Elucidation
The structure of Bagremycin B was elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and confirmed by X-ray analysis.[2]
While a detailed table of ¹H and ¹³C NMR chemical shifts for Bagremycin B is not available in the reviewed literature, such data would be essential for the unambiguous identification of the compound. Typically, 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to assign all proton and carbon signals and to establish the connectivity of the molecule.
Visualizations
The following diagrams illustrate the key processes involved in the discovery, isolation, and biosynthesis of Bagremycin B.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A Single Biosynthetic Gene Cluster Is Responsible for the Production of Bagremycin Antibiotics and Ferroverdin Iron Chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the bagremycin biosynthetic gene cluster in Streptomyces sp. Tü 4128 - PubMed [pubmed.ncbi.nlm.nih.gov]
